molecular formula C14H10ClN3OS2 B11332394 2-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

2-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

Cat. No.: B11332394
M. Wt: 335.8 g/mol
InChI Key: SUGDWDNHSAKBJF-UHFFFAOYSA-N
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Description

2-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzamide group, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with chlorinating agents such as phosphorus oxychloride (POCl3) under reflux conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a coupling reaction with the thiadiazole intermediate using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling.

    Formation of the Benzamide Group: The final step involves the acylation of the thiadiazole-thiophene intermediate with 2-chlorobenzoyl chloride in the presence of a base like triethylamine (TEA) to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom on the benzamide group can be substituted with nucleophiles like amines or thiols under basic conditions to form various derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA, acetic acid, and reflux conditions.

    Reduction: LiAlH4, NaBH4, dry ether, and room temperature.

    Substitution: Amines, thiols, TEA, and polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Amino derivatives, thio derivatives.

Scientific Research Applications

2-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain pathogens.

    Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[3-(5-chlorothiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide
  • 2-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide
  • 2-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]propionamide

Uniqueness

2-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science.

Properties

Molecular Formula

C14H10ClN3OS2

Molecular Weight

335.8 g/mol

IUPAC Name

2-chloro-N-[3-(5-methylthiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C14H10ClN3OS2/c1-8-6-7-11(20-8)12-16-14(21-18-12)17-13(19)9-4-2-3-5-10(9)15/h2-7H,1H3,(H,16,17,18,19)

InChI Key

SUGDWDNHSAKBJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2=NSC(=N2)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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